EGFR Inhibitor

Übersicht

Beschreibung

Epidermale Wachstumsfaktor-Rezeptor-Inhibitoren sind eine Klasse von Verbindungen, die den epidermalen Wachstumsfaktor-Rezeptor, ein Protein, das an der Regulation des Zellwachstums, des Überlebens und der Differenzierung beteiligt ist, angreifen. Diese Inhibitoren werden hauptsächlich zur Behandlung verschiedener Krebsarten eingesetzt, insbesondere nicht-kleinzelligen Lungenkrebs, bei dem Mutationen im epidermalen Wachstumsfaktor-Rezeptor häufig sind. Durch die Hemmung der Aktivität des epidermalen Wachstumsfaktor-Rezeptors können diese Verbindungen die Proliferation von Krebszellen effektiv verlangsamen oder stoppen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die endgültigen Kupplungsreaktionen. Ein gängiger Syntheseweg beinhaltet die Verwendung von aromatischen Aminen und halogenierten Verbindungen, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren erfolgt häufig durch großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen. Diese Verfahren ermöglichen eine präzise Kontrolle der Reaktionsbedingungen und Skalierbarkeit. Die Verwendung von Hochdurchsatz-Screening- und Optimierungstechniken stellt sicher, dass das Endprodukt die für pharmazeutische Anwendungen erforderlichen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of epidermal growth factor receptor inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of aromatic amines and halogenated compounds, followed by cyclization and functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of epidermal growth factor receptor inhibitors often involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the final product meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epidermale Wachstumsfaktor-Rezeptor-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die chemische Struktur zu modifizieren und die biologische Aktivität der Inhibitoren zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren verwendet werden, sind Halogenierungsmittel, Reduktionsmittel und Oxidationsmittel. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen, Drücke und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die pharmazeutisch aktiven Substanzen, die eine potente inhibitorische Aktivität gegen den epidermalen Wachstumsfaktor-Rezeptor aufweisen. Diese Produkte werden weiter gereinigt und zu Darreichungsformen verarbeitet, die für die klinische Anwendung geeignet sind .

Wissenschaftliche Forschungsanwendungen

Types of EGFR Inhibitors

-

First-Generation Inhibitors :

- Erlotinib and Gefitinib are reversible inhibitors that primarily target the wild-type and some mutant forms of EGFR.

- Clinical studies have shown their efficacy in prolonging survival in NSCLC patients with sensitive mutations.

-

Second-Generation Inhibitors :

- Afatinib is an irreversible inhibitor that targets both wild-type and mutant forms of EGFR, including T790M mutations.

- It has shown improved outcomes compared to first-generation inhibitors in certain patient populations.

- Third-Generation Inhibitors :

- Fourth-Generation Inhibitors :

Non-Small Cell Lung Cancer (NSCLC)

EGFR inhibitors are predominantly used in NSCLC, where approximately 20% to 50% of cases involve EGFR mutations. The most common mutations include exon 19 deletions and L858R substitutions.

- A study demonstrated that patients with NSCLC harboring EGFR mutations had a 70% objective response rate when treated with osimertinib after failure of first-line therapy .

- Combination therapies involving EGFR inhibitors with other agents, such as chemotherapy or immune checkpoint inhibitors, have also shown promise in enhancing treatment efficacy .

Case Studies

- Rechallenge with EGFR-TKIs :

- Combination Therapy :

Resistance Mechanisms

Despite the effectiveness of EGFR inhibitors, resistance remains a significant challenge. Mechanisms include secondary mutations (e.g., T790M), activation of alternative signaling pathways, and histological transformation. Understanding these mechanisms is crucial for developing next-generation inhibitors that can effectively target resistant tumors .

Recent Research Developments

Recent advancements include the use of machine learning to identify novel EGFR inhibitors and predict their bioactivity based on structural characteristics . Additionally, ongoing clinical trials are exploring the efficacy of new compounds designed to overcome existing resistance mechanisms.

Wirkmechanismus

The primary mechanism of action of epidermal growth factor receptor inhibitors involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor. By binding to the adenosine triphosphate-binding site of the receptor, these inhibitors prevent the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Epidermale Wachstumsfaktor-Rezeptor-Inhibitoren können mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Tyrosinkinaseinhibitoren, die verschiedene Rezeptoren angreifen. So teilen Inhibitoren, die den vaskulären endothelialen Wachstumsfaktor-Rezeptor oder den plättchenabgeleiteten Wachstumsfaktor-Rezeptor angreifen, ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Spezifität und therapeutischen Anwendung. Die Einzigartigkeit von epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren liegt in ihrer Fähigkeit, den epidermalen Wachstumsfaktor-Rezeptor selektiv anzugreifen, wodurch sie bei der Behandlung von Krebsarten mit spezifischen Mutationen im epidermalen Wachstumsfaktor-Rezeptor hochwirksam sind .

Liste ähnlicher Verbindungen:- Gefitinib

- Erlotinib

- Afatinib

- Osimertinib

- Lapatinib

- Brigatinib

- Pyrotinib

- Vandetanib

Diese Verbindungen, obwohl sie in ihrer Gesamtfunktion ähnlich sind, weisen Unterschiede in ihren chemischen Strukturen, Bindungsaffinitäten und klinischen Anwendungen auf .

Biologische Aktivität

Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of targeted therapies primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and head and neck cancers. These inhibitors work by blocking the activity of the EGFR, a receptor that, when activated, promotes cell proliferation and survival. This article delves into the biological activity of EGFR inhibitors, highlighting key findings from recent research, including data tables and case studies.

EGFR is a member of the receptor tyrosine kinase family that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. In cancer, mutations in the EGFR gene can lead to uncontrolled cell growth due to persistent activation of downstream signaling pathways. EGFR inhibitors function by binding to the receptor and inhibiting its kinase activity, thereby disrupting these pathways.

Types of EGFR Inhibitors

EGFR inhibitors can be classified into two main categories:

- First-Generation Inhibitors : Such as Erlotinib and Gefitinib, which are reversible inhibitors that primarily target the ATP-binding site of the receptor.

- Second-Generation Inhibitors : Such as Afatinib and Dacomitinib, which irreversibly bind to the receptor and have shown improved efficacy against certain mutations.

Biological Activity Data

Recent studies have reported various IC50 values (the concentration required to inhibit 50% of the target activity) for different EGFR inhibitors across various mutations:

| Compound | Target | IC50 (nM) | Mutation Sensitivity |

|---|---|---|---|

| Erlotinib | Wild-Type | 14.11 ± 0.19 | Sensitive |

| Afatinib | Wild-Type | 31 | Sensitive |

| Afatinib | Exon 19del | 0.2 | Highly Sensitive |

| Afatinib | L858R | 0.2 | Highly Sensitive |

| PD4 | Wild-Type | 4.78 ± 0.73 | Sensitive |

| PD13 | L858R/T790M | Not specified | Resistant |

These values indicate that newer compounds like PD4 exhibit significantly lower IC50 values compared to traditional inhibitors like Erlotinib, suggesting enhanced potency against both wild-type and mutant forms of EGFR .

Case Studies

Case Study 1: Afatinib in NSCLC

A clinical study involving patients with NSCLC demonstrated that Afatinib led to a median progression-free survival (PFS) of 11.2 months in patients with specific mutations compared to 9.3 months for those on standard chemotherapy . This highlights the potential for targeted therapies to improve outcomes in genetically defined patient populations.

Case Study 2: Novel Pyrimidine Derivatives

Research into fused pyrimidine systems has revealed their effectiveness as EGFR inhibitors. These compounds were tested across various cancer cell lines, showing significant antiproliferative activity linked to their ability to inhibit EGFR signaling pathways . The structure-activity relationship (SAR) studies indicated that modifications in heterocyclic structures could enhance inhibitory potency.

Research Findings

Recent literature emphasizes the importance of understanding the SAR of novel compounds to develop more effective EGFR inhibitors:

- Heteroaryl-based Pyrimidines : These derivatives have shown promise in preclinical studies for their ability to inhibit both wild-type and mutant forms of EGFR effectively .

- Combination Therapies : Studies have indicated that combining EGFR inhibitors with other therapeutic agents can enhance treatment efficacy, particularly in resistant cancer types .

Eigenschaften

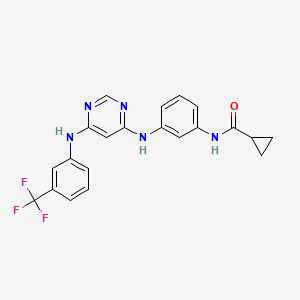

IUPAC Name |

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYSYJDKVYCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429554 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-07-8 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.